molecular formula C6H7Cl2N B096821 4-Chloro-3-methylpyridine hydrochloride CAS No. 19524-08-4

4-Chloro-3-methylpyridine hydrochloride

Cat. No.: B096821
CAS No.: 19524-08-4
M. Wt: 164.03 g/mol
InChI Key: WPIUSHWGBZMBHZ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a methyl group at the third position on the pyridine ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylpyridine hydrochloride typically involves the chlorination of 3-methylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and ensuring the complete chlorination of the methylpyridine substrate.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The hydrochloride salt is then formed by treating the chlorinated product with hydrochloric acid.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of reduced pyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-methyl-4-aminopyridine or 3-methyl-4-thiopyridine can be formed.

    Oxidation Products: Oxidized derivatives such as 4-chloro-3-methylpyridine N-oxide.

    Reduction Products: Reduced pyridine derivatives with altered functional groups.

Scientific Research Applications

4-Chloro-3-methylpyridine hydrochloride is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:

    Chemistry: It serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine and methyl groups on the pyridine ring enhances its binding affinity and specificity towards these targets. The compound can also participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

  • 4-Chloro-2,5-dimethylpyridine
  • 4-Chloro-3-methoxypyridine
  • 4-Chloro-3-methylpicolinate

Comparison: 4-Chloro-3-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring The presence of both a chlorine atom and a methyl group at distinct positions provides it with unique reactivity and binding properties compared to other similar compounds For instance, 4-Chloro-2,5-dimethylpyridine has an additional methyl group, which can influence its chemical behavior and applications

Properties

IUPAC Name

4-chloro-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIUSHWGBZMBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584475
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19524-08-4
Record name 4-Chloro-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methylpyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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